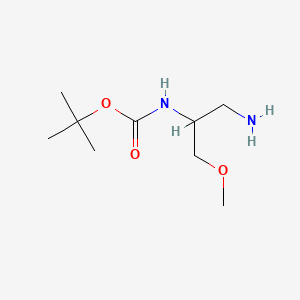

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate

描述

属性

IUPAC Name |

tert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQNSCBRYGWVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection-Deprotection Strategy via Amino Alcohol Intermediate

The most widely documented method involves a three-step sequence starting with 2-amino-1-(methoxymethyl)ethanol. The primary amine is first protected as a tert-butyl carbamate, followed by methoxymethyl ether formation and final deprotection.

Step 1: Carbamate Protection

The amino alcohol reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under nitrogen at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, achieving 85–90% yield. The Boc group selectively protects the amine without affecting the hydroxyl group.

Step 2: Methoxymethylation

The hydroxyl group is converted to a methoxymethyl (MOM) ether using chloromethyl methyl ether (MOMCl) and sodium hydride (NaH) in dimethylformamide (DMF). This exothermic reaction requires careful temperature control (≤30°C) to avoid side reactions, yielding 75–80%.

Step 3: Global Deprotection

Hydrogenolysis with palladium on carbon (Pd/C) in methanol removes the benzyl group (if present), followed by acidic hydrolysis (HCl/dioxane) to liberate the free amine. Overall yields range from 65–70%.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-1-(methoxymethyl)ethanol |

| Boc Protection Yield | 85–90% |

| MOM Ether Yield | 75–80% |

| Final Product Purity | ≥98% (HPLC) |

N-BOC-D-Serine Condensation Route

Patent CN102020589B discloses an enantioselective synthesis starting from N-BOC-D-serine, leveraging mixed anhydride intermediates for stereochemical control.

Reaction Mechanism:

- Mixed Anhydride Formation: N-BOC-D-serine reacts with isobutyl chloroformate in ethyl acetate (EtOAc) using N-methylmorpholine (NMM) as a base. This generates a reactive mixed carbonic acid anhydride at –10°C.

- Amine Condensation: The anhydride intermediates with benzylamine at 0–5°C, forming a tert-butyl carbamate-protected amide.

- Methoxymethylation: Phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) and methyl sulfate in KOH/EtOAc introduces the MOM group, achieving 92–97% yield.

Optimization Insights:

- Temperature Sensitivity: Exceeding –5°C during anhydride formation causes racemization.

- Catalyst Loading: TBAB at 0.025–0.2 equivalents minimizes byproducts.

- Scalability: Batch processes achieve ≥95% enantiomeric excess (ee) at multi-kilogram scales.

Industrial-Scale Data:

| Parameter | Value |

|---|---|

| Reaction Scale | 57 g → 55.2–57.9 g Product |

| Yield | 92–97% |

| Enantiomeric Excess | ≥95% (Chiral HPLC) |

Radical Alkylation Approach

White Rose eprints describe a radical-mediated alkylation using O-ethyl S-(2-(methoxy(methyl)amino)-2-oxoethyl) carbonodithioate and dilauroyl peroxide (DLP) in dichloroethane (DCE).

Procedure:

- Radical Initiation: DLP (2.5 equiv) decomposes at 80°C to generate radicals that abstract hydrogen from the tert-butyl carbamate precursor.

- Alkylation: The carbonodithioate transfers the methoxymethyl group to the radical intermediate, forming the desired product in 50–52% yield.

Advantages:

- Functional Group Tolerance: Compatible with bromo-indole substituents.

- Regioselectivity: Favors C-2 alkylation over competing sites.

Limitations:

- Moderate Yields: ~50% due to competing dimerization.

- Purification Challenges: Requires flash chromatography on silica gel.

Comparative Analysis of Methods

Efficiency and Applicability:

| Method | Yield | Scalability | Stereocontrol |

|---|---|---|---|

| Protection-Deprotection | 65–70% | Moderate | Low |

| N-BOC-D-Serine Route | 92–97% | High | High (≥95% ee) |

| Radical Alkylation | 50–52% | Low | None |

The N-BOC-D-serine method is optimal for pharmaceutical applications requiring high enantiopurity, while the protection-deprotection strategy suits small-scale research. Radical alkylation remains niche due to yield limitations.

Industrial Production Considerations

Large-scale synthesis (≥100 kg) employs continuous flow reactors to enhance heat transfer and mixing. Key parameters include:

- Residence Time: 10–15 minutes for Boc protection.

- Solvent Recovery: ≥90% THF and EtOAc recycled via distillation.

- Quality Control: In-line FTIR monitors reaction progression, ensuring ≤0.5% impurities.

化学反应分析

Types of Reactions: tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

科学研究应用

Chemistry: In chemistry, tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference standard in pharmaceutical testing .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

作用机制

The mechanism of action of tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .

相似化合物的比较

Key Observations :

- The methoxymethyl group in the target compound improves aqueous solubility compared to aryl-substituted analogs (e.g., 10c and 4-methoxyphenyl derivatives), which exhibit higher hydrophobicity .

- Pyrazole-containing analogs (e.g., 10a–10d) introduce aromaticity and hydrogen-bonding capabilities via the hydroxyl and pyrazole groups, enhancing interactions with biological targets .

Key Observations :

- Pyrazole derivatives (10a–10d) exhibit higher yields (48–83%) when synthesized with substituted hydrazines, likely due to enhanced nucleophilicity of arylhydrazines compared to unsubstituted hydrazine .

- The target compound’s synthesis data is less documented, but its commercial availability suggests optimized industrial-scale production .

Physicochemical and Application-Based Differences

Solubility and Stability

- This compound: Soluble in DMSO and PEG300; stable at −80°C for 6 months .

- Pyrazole derivatives (10a–10d): Limited solubility in non-polar solvents due to hydroxyl and pyrazole groups; require ethanol/ethyl acetate mixtures for crystallization .

- 4-Methoxyphenyl analog : Increased lipophilicity due to the aryl group, reducing aqueous solubility but improving membrane permeability in drug delivery .

生物活性

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is classified as a carbamate, featuring a tert-butyl group, an amino group, and a methoxymethyl moiety. Its molecular formula is , with a molecular weight of approximately 189.26 g/mol. The presence of the tert-butyl group enhances steric hindrance, which stabilizes the compound and affects its interactions with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and proteins. These interactions can modulate biochemical pathways by altering enzyme activity, leading to various physiological effects. The compound's mechanism includes:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.

- Protein Modification : The compound may induce post-translational modifications in proteins, impacting their stability and activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : It has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies

-

Antimicrobial Evaluation :

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:This suggests that the compound could be developed into an antimicrobial agent.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100 -

Anticancer Activity :

In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of approximately 30 µM. This inhibition was associated with apoptosis induction as evidenced by increased caspase activity. -

Neuroprotective Study :

A recent investigation assessed the neuroprotective effects of the compound in a rat model of oxidative stress-induced neurotoxicity. Results indicated that treatment with this compound significantly reduced neuronal damage and improved behavioral outcomes compared to control groups.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits distinct biological activities due to its unique functional groups.

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| tert-Butyl methyl(2-(methylamino)ethyl)carbamate | Moderate Antimicrobial | MIC = 100 µg/mL |

| tert-Butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate | Low Anticancer Activity | IC50 = 50 µM |

| This compound | High Antimicrobial & Anticancer Potential | MIC = 50 µg/mL; IC50 = 30 µM |

常见问题

Q. How can researchers optimize the synthesis of tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves solvent selection, temperature control, and catalyst use. For example, tert-butyl carbamate derivatives are typically synthesized via nucleophilic substitution or condensation reactions. In a related synthesis (tert-butyl 2-(benzylamino)ethylcarbamate), methanol was used as a solvent with molecular sieves (3Å) to absorb byproducts like water, enhancing reaction efficiency at -10–20°C for 16.5 hours . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization can improve purity. Monitoring by TLC or HPLC ensures reaction progression.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, methoxymethyl at δ ~3.3–3.5 ppm) and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO: calc. 216.1474, observed 216.1477).

- Infrared Spectroscopy (IR) : Peaks at ~1680–1720 cm confirm carbamate C=O stretching.

- X-ray Crystallography : For crystalline derivatives, this resolves absolute configuration and hydrogen-bonding patterns, as demonstrated in structurally similar carbamates .

- Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities (<5%).

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests:

- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks and monitor decomposition via HPLC.

- Hydrolytic Stability : Expose to buffers (pH 1–13) and analyze by NMR for hydrolysis products (e.g., tert-butanol, CO).

- Light Sensitivity : UV/Vis exposure (ICH Q1B guidelines) detects photodegradation.

- Storage Recommendations : Store desiccated at -20°C in amber vials to prevent moisture/light-induced degradation, as suggested for analogous carbamates .

Advanced Research Questions

Q. What strategies mitigate diastereoselectivity challenges during the synthesis of chiral carbamate derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)- or (R)-amino alcohols) to control stereochemistry.

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in carbamate formation.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to favor one diastereomer.

- Crystallization-Induced Asymmetric Transformation : Leverage differential solubility of diastereomers during recrystallization .

Q. How can computational modeling predict reaction pathways or degradation mechanisms for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways (e.g., nucleophilic attack on the carbamate carbonyl).

- Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., water penetration leading to hydrolysis).

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methoxymethyl vs. benzyl groups) with reactivity or toxicity .

Q. How do researchers resolve contradictions between experimental spectral data and theoretical predictions?

- Methodological Answer :

- Cross-Validation : Compare NMR/MS data with authenticated references (e.g., NIST Chemistry WebBook for carbamate analogs) .

- Solvent/Concentration Effects : Re-measure spectra in deuterated solvents (e.g., DMSO-d vs. CDCl) to assess shifts.

- Advanced Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals or confirm spatial proximity of protons.

- Error Analysis : Re-evaluate computational parameters (e.g., basis sets in DFT) or experimental conditions (e.g., temperature during MS analysis).

Safety and Handling Considerations

Q. What precautions are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Respiratory Protection : For powder handling, use NIOSH-approved N95/P100 respirators to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), seal in containers, and dispose per hazardous waste protocols.

- Toxicity Screening : Conduct Ames tests or in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to assess genotoxic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。